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Compound Name:
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hydrate

Cat. No.: B1139401 Get Quote

Introduction
Kasugamycin is an aminoglycoside antibiotic first isolated in 1965 from the bacterium

Streptomyces kasugaensis, found near the Kasuga shrine in Nara, Japan.[1] Initially identified

for its potent inhibitory effect against the fungus responsible for rice blast disease, Pyricularia

oryzae, it was later found to possess antibacterial properties as well.[1][2] This guide provides a

comprehensive overview of Kasugamycin hydrochloride hydrate, focusing on its chemical

identity, physicochemical properties, mechanism of action, synthesis, and relevant

experimental protocols for researchers and drug development professionals.

Chemical Identification
Kasugamycin can exist in several forms, each with a distinct Chemical Abstracts Service (CAS)

number. It is crucial for researchers to distinguish between these forms for accurate

documentation and procurement.
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Compound Name CAS Number Molecular Formula Notes

Kasugamycin 6980-18-3 C₁₄H₂₅N₃O₉
The free base form of

the antibiotic.[1][3]

Kasugamycin

Hydrochloride
19408-46-9 C₁₄H₂₅N₃O₉ • HCl

The hydrochloride

salt.[1][4]

Kasugamycin

Hydrochloride Hydrate
200132-83-8

C₁₄H₂₈ClN₃O₁₀ (also

written as C₁₄H₂₅N₃O₉

• HCl • H₂O)

The hydrated form of

the hydrochloride salt,

which is more stable.

[3][5][6]

Physicochemical Properties
The technical grade compound, Kasugamycin hydrochloride hydrate, is a white, crystalline

substance.[1] Its stability is pH-dependent; it is stable in acidic to neutral conditions but

decomposes in alkaline solutions.[3][7] The hydrochloride hydrate form is noted to be more

stable than the free base.[3]

Property Value

Molecular Weight 433.84 g/mol [5]

Melting Point 202-230 °C (with decomposition)[3]

pH 4.35 (1% wt/vol solution at 24.5 °C)[3]

Density 0.43 g/mL (at 24.5 °C)[3]

Water Solubility
pH 5: 20.7 g/100 mLpH 7: 22.8 g/100 mLpH 9:

43.8 g/100 mL[3]

Solvent Solubility
Methanol: 0.744 g/100 mLInsoluble in organic

solvents like hexane and benzene.[3][7][8]

pKa pKa1 = 3.23pKa2 = 7.73pKa3 = 11.0[3]
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Kasugamycin exerts its antimicrobial effect by inhibiting protein synthesis at the initiation stage

of translation.[1] Unlike many other aminoglycosides that cause codon misreading,

Kasugamycin's primary action is to prevent the formation of the translation initiation complex.[9]

The key steps in its mechanism are:

Binding to the 30S Ribosomal Subunit: Kasugamycin binds within the mRNA channel of the

30S ribosomal subunit.[1] The binding site is located between the universally conserved

G926 and A794 nucleotides in the 16S ribosomal RNA.[1]

Interference with tRNA: The drug directly competes with the initiator fMet-tRNA

(formylmethionyl-transfer RNA), preventing its stable binding to the P-site of the ribosome.[1]

By binding in the path of the mRNA, Kasugamycin perturbs the crucial codon-anticodon

interaction.[1]

Inhibition of Initiation Complex Formation: This interference blocks the assembly of the 70S

initiation complex, thereby halting protein synthesis before it can begin.[10]

Specificity: Kasugamycin specifically inhibits the translation of canonical, leadered mRNAs

but is less effective against leaderless mRNAs.[1] The context of the ribosome binding site,

particularly the nucleotide preceding the start codon, can influence the inhibitory activity of

Kasugamycin.[10]
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Kasugamycin's mechanism of inhibiting translation initiation.

Synthesis
Biosynthesis
Kasugamycin is produced commercially through a large-scale aerobic fermentation process

using Streptomyces kasugaensis.[8][11] The biosynthesis involves the assembly of its three

core components: D-chiro-inositol, the unusual amino-sugar kasugamine, and a glycine imine

moiety.[12] Recent studies have identified key enzymes in the biosynthetic pathway, such as

the epimerase KasQ, which converts UDP-GlcNAc to UDP-ManNAc in an initial step.[12][13]
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General workflow for the biosynthesis of Kasugamycin.
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Chemical Synthesis
The total synthesis of Kasugamycin is a complex challenge due to its stereochemical

intricacies, particularly the multideoxy diamino sugar unit known as kasugamine.[14] Recent

synthetic pathways have been developed utilizing naturally derived carbohydrates, such as D-

fucal, as starting materials.[14][15][16] A key strategy involves the selective reduction of a

glycal to form a 3-deoxyglycal intermediate, which facilitates the precise introduction of amino

groups at the C-2 and C-4 positions.[15][16] This is followed by a late-stage glycosylation step

to couple the kasugamine moiety with a protected D-chiro-inositol derivative to form the final

product.[17]

Experimental Protocols
Antimicrobial Susceptibility Testing (Tube Dilution
Method)
This protocol is a generalized method for determining the Minimum Inhibitory Concentration

(MIC) of Kasugamycin against a bacterial strain.

Materials:

Kasugamycin hydrochloride hydrate stock solution (e.g., 1000 µg/mL)

Sterile Trypticase Soy Broth (or other suitable growth medium)

Sterile test tubes

18-hour broth culture of the test organism, diluted 1:1000

Incubator (37°C)

Blood agar plates (for determining bactericidal concentration)

Procedure:

Preparation of Dilutions: Create a series of twofold dilutions of the Kasugamycin stock

solution in sterile broth. Distribute 1.0 mL of each dilution into sterile test tubes. Include a
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positive control tube with broth and inoculum only, and a negative control tube with broth

only.

Inoculation: Add 1.0 mL of the diluted bacterial culture to each tube (except the negative

control), resulting in a final bacterial concentration of approximately 10⁵ to 10⁶

organisms/mL.[18]

Incubation: Incubate all tubes at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of Kasugamycin that completely

inhibits visible growth of the organism.

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC),

subculture a small aliquot from each clear tube onto a blood agar plate. Incubate the plates

at 37°C for 48 hours. The MBC is the lowest concentration that results in no colony growth

on the plate.[18]

Preparation Assay Setup Results
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Workflow for MIC/MBC determination of Kasugamycin.

In Vitro Protein Synthesis Inhibition Assay
This protocol outlines a cell-free assay to measure the inhibitory effect of Kasugamycin on

protein synthesis, based on classic experiments.

Materials:
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Cell-free E. coli extract (containing ribosomes, supernatant factors)

Polyuridylate (Poly-U) as an artificial mRNA template

¹⁴C-labeled Phenylalanine (¹⁴C-Phe) and corresponding tRNA

ATP, GTP, and an energy-regenerating system (e.g., creatine phosphate/kinase)

Buffer solution (e.g., Tris-HCl with Mg²⁺ and NH₄Cl)

Kasugamycin solutions at various concentrations

Trichloroacetic acid (TCA) for precipitation

Glass fiber filters

Scintillation counter

Procedure:

Reaction Setup: In a microfuge tube, combine the E. coli extract, buffer, ATP/GTP, energy-

regenerating system, Poly-U template, and ¹⁴C-Phe-tRNA.

Inhibitor Addition: Add different concentrations of Kasugamycin to the reaction tubes. Include

a control reaction with no antibiotic.

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow for

polyphenylalanine synthesis.

Precipitation: Stop the reaction by adding cold 5% TCA to precipitate the newly synthesized

¹⁴C-polyphenylalanine.

Filtration: Collect the precipitate by filtering the mixture through glass fiber filters. Wash the

filters with TCA to remove unincorporated ¹⁴C-Phe.

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
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Analysis: Compare the radioactivity in the Kasugamycin-treated samples to the control to

determine the extent of protein synthesis inhibition. A significant reduction in radioactivity

indicates inhibition.[2][9]

Biological Activity and Applications
Kasugamycin is primarily used in agriculture as a systemic fungicide and bactericide with both

protective and curative action.[7]

Antifungal Activity: Its most prominent use is for the control of rice blast disease caused by

Pyricularia oryzae.[3] It is also effective against other plant fungal diseases like tomato leaf

mold and sugar beet leaf spot.[3][7]

Antibacterial Activity: Kasugamycin is active against several plant pathogenic bacteria,

including species of Pseudomonas, Erwinia, and Xanthomonas.[3] Its activity against human

pathogens is more limited, though it shows modest effects against some gram-negative

bacteria.[19][20] Due to its low toxicity, it has been explored for treating Pseudomonas

aeruginosa urinary tract infections in humans.[3][6]

Novel Applications: Recent research has shown that at sub-inhibitory concentrations,

Kasugamycin can decrease translational mistranslation in Mycobacterium tuberculosis,

thereby increasing its susceptibility to other antibiotics like rifampicin.[21] It has also been

identified as a potent inhibitor of GH18 chitinases, suggesting potential new therapeutic

applications.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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